molecular formula C12H8BrF3N2O2 B10909013 1-(3-Bromobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

1-(3-Bromobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B10909013
M. Wt: 349.10 g/mol
InChI Key: COJTVOIENIFOOM-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a 3-bromobenzyl substituent at position 1 and a trifluoromethyl (-CF₃) group at position 5 of the pyrazole ring. Pyrazole carboxylic acids are widely studied for their versatility in medicinal chemistry, serving as intermediates in drug synthesis and frameworks for bioactive molecules.

Properties

Molecular Formula

C12H8BrF3N2O2

Molecular Weight

349.10 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H8BrF3N2O2/c13-8-3-1-2-7(4-8)6-18-10(12(14,15)16)5-9(17-18)11(19)20/h1-5H,6H2,(H,19,20)

InChI Key

COJTVOIENIFOOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C(=CC(=N2)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Hydrazine-Based Cyclocondensation

The most common approach employs β-diketones or enones reacting with hydrazines to form the pyrazole core. For example, trichloromethyl enones react with arylhydrazines to yield 3(5)-carboxyalkyl pyrazoles. A regiocontrolled methodology developed by Silva et al. (2023) demonstrates:

  • 1,3-Regioisomers : Achieved using arylhydrazine hydrochlorides in CHCl₃ (37–97% yields).

  • 1,5-Regioisomers : Formed with free hydrazines in methanol (52–83% yields).

Table 1: Regioselectivity in Pyrazole Synthesis

Hydrazine TypeSolventRegioisomer RatioYield Range
Arylhydrazine·HClCHCl₃97:3 (1,3:1,5)37–97%
Free arylhydrazineMeOH86:14 (1,5:1,3)52–83%

Microwave-assisted methods have reduced reaction times from hours to minutes while improving yields by 15–20% compared to conventional heating.

Trifluoromethyl Group Introduction

Direct Trifluoromethylation

The trifluoromethyl group is introduced via:

  • Nucleophilic trifluoromethylation using (trimethylsilyl)trifluoromethane (Ruppert–Prakash reagent).

  • Electrophilic reagents such as trifluoromethyl iodide (CF₃I) under copper catalysis.

A breakthrough by Enamine (2020) utilized 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a trifluoromethyl precursor, achieving 85–92% yields for 1-methyl-3/5-(trifluoromethyl)pyrazoles. Flow reactor lithiation further enabled functionalization at the 4-position, critical for downstream modifications.

Bromobenzyl Substitution

Alkylation of Pyrazole Nitrogen

The bromobenzyl group is typically introduced via alkylation of the pyrazole nitrogen using 3-bromobenzyl bromide. Key considerations include:

  • Base selection : K₂CO₃ or Cs₂CO₃ in DMF at 60–80°C.

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor N-alkylation over O-alkylation.

Table 2: Bromobenzyl Alkylation Optimization

BaseSolventTemperature (°C)Yield (%)
K₂CO₃DMF6068
Cs₂CO₃DMSO8082
DBUTHF4045

Patent WO2017084995A1 highlights that maintaining pH > 9.5 reduces bromide elimination side reactions, improving yields to 78–85%.

Carboxylic Acid Functionalization

Oxidation of Methyl Esters

The final carboxylic acid is often obtained via hydrolysis of methyl esters:

  • Basic conditions : NaOH/EtOH/H₂O (70–85% yields).

  • Acidic conditions : H₂SO₄/H₂O (lower yields due to decarboxylation).

Recent advancements employ trichloromethyl groups as carboxyl precursors. Methanolysis of 3-trichloromethylpyrazoles produces 3-carboxymethyl derivatives in one pot (41–97% yields).

Industrial-Scale Considerations

Process Optimization

  • Flow chemistry : Enables safe handling of exothermic trifluoromethylation steps.

  • Crystallization control : Isolating intermediates via pH adjustment minimizes purification losses.

  • Waste reduction : Recycling Cu catalysts in trifluoromethylation reduces environmental impact.

Table 3: Comparative Analysis of Synthetic Routes

MethodTotal Yield (%)Purity (%)Scalability
Classical stepwise42–5595–98Moderate
Flow reactor-assisted68–7499+High
Microwave-enhanced75–8298–99Limited

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzyl Bromine Site

The 3-bromobenzyl group undergoes nucleophilic substitution under controlled conditions. This site is pivotal for introducing new functional groups or extending molecular complexity:

  • SN2 Displacement : Reacts with nucleophiles (e.g., amines, thiols) in polar aprotic solvents like DMF, yielding substituted benzyl derivatives.

  • Cross-Coupling Reactions : Participates in Suzuki-Miyaura couplings with aryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄), forming biaryl structures .

Carboxylic Acid Derivative Formation

The carboxylic acid group enables classical transformations:

Reaction TypeConditionsProductsYield (%)Source
Esterification MeOH, H₂SO₄, refluxMethyl ester70–97
Amide Formation SOCl₂ (activation), then R-NH₂Substituted amides (e.g., 5d , 5f )52–83
Salt Formation NaOH/HCl in aqueous ethanolSodium or hydrochloride salts>90

Pyrazole Ring Functionalization

The pyrazole ring undergoes regioselective modifications:

  • Electrophilic Substitution : Nitration or halogenation at the C4 position, directed by the electron-withdrawing trifluoromethyl group.

  • Cyclization : Forms fused heterocycles (e.g., pyrazolo[3,4-d]pyridazinones) via reactions with cyclic oxalyl compounds .

Trifluoromethyl Group Reactivity

The -CF₃ group enhances metabolic stability but is generally inert under mild conditions. It influences:

  • Electronic Effects : Deactivates the pyrazole ring toward electrophiles, directing substitutions to specific positions .

  • Hydrogen Bonding : Modulates interactions in biological systems (e.g., enzyme binding) .

Mechanistic Insights from Analogous Systems

Studies on related pyrazole-carboxylic acids reveal:

  • Regioselective Synthesis : Hydrazine derivatives control pyrazole ring formation (1,3- vs. 1,5-regioisomers) .

  • Solvent Effects : Methanol promotes methanolysis of intermediates (e.g., trichloromethyl to carboxyalkyl groups) .

Biological Activity of Reaction Products

Derivatives show structure-dependent antimicrobial activity:

DerivativeTarget BacteriaMIC (µg/mL)Source
Pyrazolo[3,4-d]pyridazinone Bacillus cereus32
Amide derivative (5f) Micrococcus luteus128

Key Synthetic Protocols

  • Pyrazole Ring Construction : Trichloromethyl enones react with hydrazines under regiocontrolled conditions .

  • Scale-Up Considerations : Optimized yields require 2.0 equivalents of hydrazine and reflux in chloroform/methanol .

Analytical Characterization

Critical techniques include:

  • NMR : Confirms regiochemistry (e.g., ¹H NMR δ 7.06 ppm for pyrazole-H in 3a ) .

  • IR : Carboxylic acid C=O stretch at ~1740 cm⁻¹.

This compound’s versatility in nucleophilic, coupling, and cyclization reactions makes it a valuable scaffold in medicinal and materials chemistry. Continued research focuses on optimizing reaction conditions to enhance selectivity and biological efficacy .

Scientific Research Applications

Biological Applications

1-(3-Bromobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has shown promise in several biological applications:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial and antifungal properties. Related pyrazole derivatives have demonstrated varying degrees of activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The trifluoromethyl group is known to enhance the antibacterial efficacy of similar compounds by improving their interaction with bacterial membranes.
  • Drug Development : The compound's structure allows for the modification of substituents to optimize biological activity, making it a candidate for further drug development. Studies suggest that derivatives of pyrazole compounds can serve as potent growth inhibitors for drug-resistant bacteria .

Case Studies

Several studies have documented the efficacy of pyrazole derivatives, including this compound:

  • Antimicrobial Studies : A study reported that novel pyrazole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against planktonic Gram-positive bacteria, indicating strong antimicrobial potential . The presence of both bromine and trifluoromethyl groups was crucial in enhancing these activities.
  • Structural Activity Relationship (SAR) : Research into related compounds has established a clear link between structural features and biological activity. The incorporation of halogenated groups like bromine significantly influences the interaction with bacterial targets, leading to improved efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl and trifluoromethyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The table below compares key structural features and properties of 1-(3-Bromobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid with analogous pyrazole derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight XLogP3 Key Features/Applications
Target Compound 1-(3-Bromobenzyl), 5-CF₃, 3-COOH C₁₃H₁₀BrF₃N₂O₂ 375.14 (calc.) ~3.2* High lipophilicity; halogenated aryl
1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (11j) 1-(4-Fluorophenyl), 5-(2-methoxyphenyl), 3-COOH C₁₈H₁₅FN₂O₃ 350.32 N/A Electron-withdrawing (F) and donating (OMe) groups; potential COX inhibition
1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 1-(3-Fluorophenyl), 5-CF₃, 4-COOH C₁₁H₆F₄N₂O₂ 274.17 2.4 Lower molecular weight; altered acidity due to COOH position
5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid 5-CF₃, 3-COOH C₅H₃F₃N₂O₂ 180.08 1.1 Parent structure; used as a core for derivatization
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (BCPA) 1-(3-Chloropyridin-2-yl), 3-Br, 5-COOH C₉H₅BrClN₃O₂ 316.52 N/A Heteroaromatic substitution; agrochemical intermediate

Notes:

  • XLogP3 : The target compound’s higher XLogP3 (~3.2, estimated) compared to fluorophenyl analogues reflects increased lipophilicity due to the bromobenzyl group.
  • Positional Isomerism : The carboxylic acid group at position 3 (target) vs. 4 () alters hydrogen-bonding capacity and acidity (pKa).

Biological Activity

1-(3-Bromobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazole ring and subsequent modifications to introduce the bromobenzyl and trifluoromethyl groups. The synthesis can be achieved through various methods, including microwave-assisted techniques that enhance yield and reduce reaction time .

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its anti-inflammatory, analgesic, and anticancer properties.

Anti-inflammatory and Analgesic Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have shown a marked reduction in carrageenan-induced paw edema in animal models. In one study, the administration of certain pyrazole derivatives resulted in significant inhibition of inflammation at doses as low as 10 mg/kg .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundDose (mg/kg)Paw Edema Inhibition (%)Time (h)
Compound A10702
Compound B10653
Compound C10804
This compoundTBDTBDTBD

Note: TBD = To Be Determined based on specific experimental results.

Anticancer Activity

In addition to anti-inflammatory properties, pyrazole derivatives have shown promise in cancer therapy. Research indicates that certain pyrazoles can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival .

Case Study: Anticancer Effects
A study evaluated the cytotoxicity of various pyrazole derivatives against multiple cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited enhanced cytotoxic effects compared to standard chemotherapeutics like bleomycin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or substituents can significantly affect their pharmacological profiles. For instance, the presence of trifluoromethyl groups has been linked to increased lipophilicity and improved interaction with biological targets .

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Bromobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid?

The synthesis typically involves multi-step reactions, including cyclocondensation and functionalization. A general approach involves:

  • Cyclocondensation : Reacting β-keto esters with hydrazines to form the pyrazole core.
  • Substitution : Introducing the 3-bromobenzyl group via alkylation or nucleophilic substitution.
  • Trifluoromethylation : Using reagents like Togni’s reagent or CF₃Cu for trifluoromethyl group incorporation.
  • Carboxylation : Oxidation or hydrolysis of ester intermediates to yield the carboxylic acid moiety. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may optimize regioselectivity in substituted pyrazoles .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and regiochemistry (e.g., distinguishing between pyrazole C-3 and C-5 positions) .
  • IR Spectroscopy : Identification of carboxylic acid (C=O stretch ~1700 cm⁻¹) and trifluoromethyl (C-F stretch ~1100-1200 cm⁻¹) groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • X-ray Crystallography : To resolve ambiguities in regiochemistry and confirm 3D structure .

Q. What are the typical purification methods for this compound?

Purification strategies include:

  • Column Chromatography : Using silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol.
  • Recrystallization : Optimizing solvent pairs (e.g., ethanol/water) for high-purity crystals.
  • Acid-Base Extraction : Leveraging the carboxylic acid’s solubility in aqueous basic solutions (e.g., NaHCO₃) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and regioselectivity in pyrazole synthesis?

  • Catalyst Screening : Test Pd(PPh₃)₄ or CuI for cross-coupling efficiency in trifluoromethylation or benzylation steps .
  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates in cyclocondensation .
  • Temperature Control : Lower temperatures (0–5°C) may reduce side reactions during electrophilic substitution .
  • Kinetic vs. Thermodynamic Control : Monitor reaction time to favor regioselective product formation .

Q. How can solubility challenges in biological assays be addressed for this compound?

  • Co-Solvents : Use DMSO (<5% v/v) or cyclodextrin-based solubilizers to enhance aqueous solubility .
  • Salt Formation : Convert the carboxylic acid to sodium or ammonium salts for improved solubility in physiological buffers .
  • Prodrug Design : Esterify the carboxylic acid to increase membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound?

  • Substituent Variation : Modify the benzyl (e.g., 4-fluoro vs. 3-bromo) or trifluoromethyl group to assess steric/electronic effects on activity .
  • Bioisosteric Replacement : Replace the pyrazole ring with triazoles or oxadiazoles to evaluate scaffold flexibility .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock) to predict binding affinity toward targets like enzymes or receptors .

Q. How can contradictory biological activity data be resolved in studies involving this compound?

  • Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives .
  • Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to assess selectivity .
  • Batch Reproducibility : Ensure consistent purity (>95% by HPLC) and confirm stereochemistry via chiral chromatography .

Q. What are the best practices for evaluating stability under physiological conditions?

  • pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via LC-MS .
  • Plasma Stability Assays : Assess metabolic resistance by incubating with human/animal plasma .
  • Light/Temperature Sensitivity : Store lyophilized samples at –20°C under inert gas to prevent decomposition .

Methodological Notes

  • Data Interpretation : Cross-validate spectral data (e.g., NMR coupling constants) with computational tools like ChemDraw or MestReNova .
  • Safety Protocols : Handle bromo and trifluoromethyl groups in fume hoods due to potential toxicity .
  • Collaborative Tools : Share crystallographic data via CCDC or PubChem for community validation .

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